molecular formula C25H25N3O4 B302280 2-(4-{[(Z)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE

2-(4-{[(Z)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE

Cat. No.: B302280
M. Wt: 431.5 g/mol
InChI Key: JTEJJFXLLZPCLH-YSMPRRRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[(Z)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes benzoylcarbohydrazonoyl and methoxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(Z)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoylcarbohydrazonoyl group and its subsequent attachment to the methoxyphenoxy moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(Z)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

2-(4-{[(Z)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-{[(Z)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4-{[(Z)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H25N3O4

Molecular Weight

431.5 g/mol

IUPAC Name

N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]benzamide

InChI

InChI=1S/C25H25N3O4/c1-17-9-11-21(13-18(17)2)27-24(29)16-32-22-12-10-19(14-23(22)31-3)15-26-28-25(30)20-7-5-4-6-8-20/h4-15H,16H2,1-3H3,(H,27,29)(H,28,30)/b26-15-

InChI Key

JTEJJFXLLZPCLH-YSMPRRRNSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=N\NC(=O)C3=CC=CC=C3)OC)C

SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3)OC)C

Origin of Product

United States

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